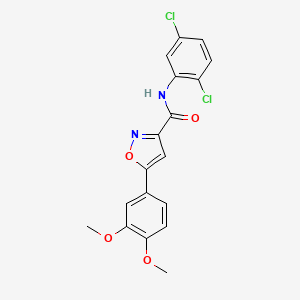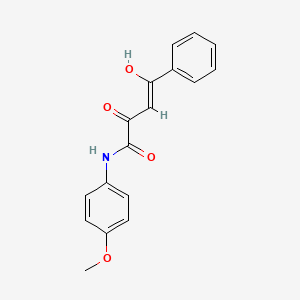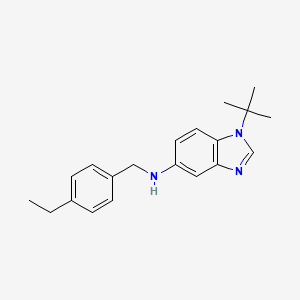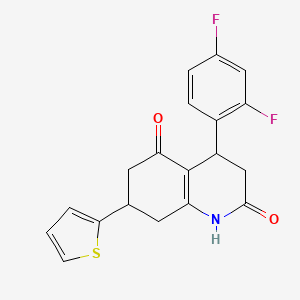![molecular formula C19H16N4O2 B11437920 2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B11437920.png)
2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a phenol group, an imidazo[1,2-a]pyrimidine core, and a phenylamino substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylamino group is then introduced via nucleophilic substitution reactions, and the methoxy and phenol groups are added through etherification and hydroxylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: The methoxy and phenylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties, including antimicrobial and anticancer activities
Uniqueness
2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the methoxy, phenylamino, and phenol groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(3-anilinoimidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C19H16N4O2/c1-25-16-12-13(8-9-15(16)24)17-18(21-14-6-3-2-4-7-14)23-11-5-10-20-19(23)22-17/h2-12,21,24H,1H3 |
InChI Key |
HURIVVZERBSSCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-6-(4-fluorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437843.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11437848.png)
![7-[4-(acetylamino)phenyl]-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437855.png)

![4-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B11437866.png)

![(2E)-6-(4-fluorobenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437888.png)
![Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11437892.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B11437900.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437905.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11437907.png)
![Ethyl 4-(2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11437915.png)

